5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1469045-05-3
VCID: VC2866890
InChI: InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)8-6(9(11)12)4-10-14-8/h2-4H,1H3,(H,11,12)
SMILES: CC1=CC=C(O1)C2=C(C=NO2)C(=O)O
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid

CAS No.: 1469045-05-3

Cat. No.: VC2866890

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid - 1469045-05-3

Specification

CAS No. 1469045-05-3
Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name 5-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)8-6(9(11)12)4-10-14-8/h2-4H,1H3,(H,11,12)
Standard InChI Key ODJQTSUIKPLRDH-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=C(C=NO2)C(=O)O
Canonical SMILES CC1=CC=C(O1)C2=C(C=NO2)C(=O)O

Introduction

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid is a complex organic compound belonging to the class of heterocyclic compounds, specifically oxazoles. It features a unique structure that includes both a furan and an oxazole ring, which are heterocyclic structures containing nitrogen and oxygen atoms. This compound is of interest in various chemical and biological studies due to its distinctive chemical properties.

Key Structural Data:

  • Molecular Formula: C10_{10}H9_9NO3_3

  • Molecular Weight: 207.18 g/mol

  • Solubility: Soluble in polar solvents

Synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan ring. One common method is the cyclization of 5-methylfurfural derivatives under acidic conditions, often requiring strong acids like sulfuric acid and controlled temperatures to ensure the formation of the oxazole ring. Industrial production may utilize large-scale reactions and continuous flow chemistry to enhance efficiency and scalability.

Synthetic Routes:

StepDescriptionConditions
1Preparation of furan ringAcidic conditions
2Cyclization to form oxazole ringStrong acids, controlled temperature

Biological Activities and Potential Applications

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with specific enzymes or receptors in biological systems, potentially leading to therapeutic effects.

Biological Activities:

ActivityDescription
AntimicrobialExhibits significant antimicrobial properties against various pathogens
AnticancerPotential applications in cancer therapy due to its ability to inhibit cell proliferation

Research Findings and Future Directions

Recent studies have highlighted the compound's potential in therapeutic areas such as antimicrobial and anticancer treatments. Derivatives of this compound have shown promising results in inhibiting cell proliferation and exhibiting immunosuppressive effects. Further research is needed to fully explore its therapeutic potential and to identify specific molecular targets involved in its biological activities.

Comparative Analysis with Similar Compounds:

Compound NameStructure FeaturesBiological Activity
5-MethylfurfuralFuran ring onlyModerate antimicrobial
2,5-DimethylfuranAdditional methyl groupLimited bioactivity
1,2-Oxazole-4-carboxylic acidOxazole ring without furanAntimicrobial

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